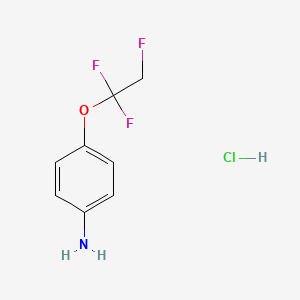
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is an organic compound that features a benzene ring substituted with a trifluoroethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzeneamines.
Scientific Research Applications
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzenamine
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
Uniqueness
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethoxy and amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H9ClF3NO |
|---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
4-(1,1,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-5-8(10,11)13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H |
InChI Key |
CDJVSHGXQPTSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(CF)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)












![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
